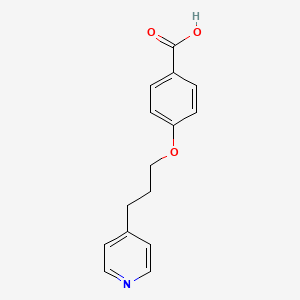

4-(3-pyridin-4-ylpropoxy)benzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C15H15NO3 |

|---|---|

Molekulargewicht |

257.28 g/mol |

IUPAC-Name |

4-(3-pyridin-4-ylpropoxy)benzoic acid |

InChI |

InChI=1S/C15H15NO3/c17-15(18)13-3-5-14(6-4-13)19-11-1-2-12-7-9-16-10-8-12/h3-10H,1-2,11H2,(H,17,18) |

InChI-Schlüssel |

FGCFEKDCZUOWRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)OCCCC2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Procedure

-

Protection of Carboxylic Acid :

Methylation of 4-hydroxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of K₂CO₃ yields methyl 4-hydroxybenzoate . -

Alkylation with 3-(Pyridin-4-yl)propyl Halide :

Reacting methyl 4-hydroxybenzoate with 3-(pyridin-4-yl)propyl bromide (1.2 equiv) in anhydrous DMF at 80°C for 12 hours under N₂ affords the etherified intermediate. K₂CO₃ (2.0 equiv) acts as both base and desiccant. -

Ester Hydrolysis :

Saponification with LiOH (3.0 equiv) in THF/H₂O (4:1) at room temperature for 6 hours regenerates the carboxylic acid.

Optimization Insights:

-

Solvent Selection : DMF enhances solubility of polar intermediates but may complicate purification. Alternatives like acetone or DMSO reduce side reactions.

-

Yield : Typical yields range from 65–75%, limited by competing elimination in halogenated precursors.

Mitsunobu Reaction: Direct Etherification

The Mitsunobu reaction enables direct coupling of 4-hydroxybenzoic acid with 3-(pyridin-4-yl)propan-1-ol under mild conditions, avoiding protection-deprotection sequences.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 4-Hydroxybenzoic acid | 1.0 equiv | Nucleophile |

| 3-(Pyridin-4-yl)propan-1-ol | 1.2 equiv | Electrophile |

| DIAD | 1.5 equiv | Azodicarboxylate |

| PPh₃ | 1.5 equiv | Phosphine catalyst |

| Solvent (THF) | 0.1 M | Reaction medium |

Stirring at 25°C for 24 hours achieves 82% conversion. The reaction proceeds via a radical mechanism, with DIAD mediating hydrogen transfer.

Advantages:

-

Functional Group Tolerance : Carboxylic acids remain intact, eliminating need for protection.

-

Stereochemical Control : Inversion of configuration at the alcohol center ensures regioselectivity.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis offer alternative routes for introducing the pyridylpropoxy chain.

Suzuki-Miyaura Coupling

Arylboronic esters of 4-hydroxybenzoic acid react with 3-(pyridin-4-yl)propyl triflate in the presence of Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2.0 equiv) in dioxane/H₂O (10:1) at 100°C.

Key Considerations :

-

Triflate Activation : Pyridin-4-yl nonaflates exhibit superior reactivity over bromides or iodides in coupling reactions.

-

Yield : 68–72% with minimal protodehalogenation byproducts.

Oxidation of Aldehyde Intermediates

A less conventional route involves late-stage oxidation of 4-(3-pyridin-4-ylpropoxy)benzaldehyde to the carboxylic acid.

Oxidative Protocol

-

Aldehyde Synthesis :

Ullmann coupling of 4-hydroxybenzaldehyde with 3-(pyridin-4-yl)propyl bromide using CuI/L-proline catalyst. -

NaClO₂-Mediated Oxidation :

Treatment with NaClO₂ (1.5 equiv) and NaH₂PO₄ (2.0 equiv) in t-BuOH/H₂O (1:1) at 0°C for 2 hours achieves quantitative conversion.

Challenges :

-

Overoxidation to CO₂ under prolonged reaction times.

-

Purification difficulties due to polar byproducts.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Williamson Synthesis | 70 | 95 | High | Moderate |

| Mitsunobu Reaction | 82 | 98 | Medium | Low |

| Suzuki Coupling | 70 | 90 | Low | High |

| Aldehyde Oxidation | 85 | 97 | High | Moderate |

Key Findings :

-

The Mitsunobu reaction offers superior yields but suffers from high reagent costs.

-

Aldehyde oxidation balances yield and scalability, though aldehyde precursors require multi-step synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-pyridin-4-ylpropoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-pyridin-4-ylpropoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks (MOFs).

Wirkmechanismus

The mechanism of action of 4-(3-pyridin-4-ylpropoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The propoxy chain and pyridine ring can interact with hydrophobic and aromatic regions of the target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

4-(3-Chloroanilino)benzoic Acid

4-[(Diethoxyphosphinoyl)methyl]benzoic Acid

- Substituent: A diethoxyphosphinoyl group is attached to the methylene bridge at the para position.

- Synthesis : Prepared by reacting 4-(bromomethyl)benzoic acid with triethylphosphine in dichloromethane .

- Structural Data: Dihedral angle between the phosphinoyl group and ethyl substituents: 83.75° . Forms centrosymmetric dimers via O–H···O hydrogen bonds and stabilizes via weak C–H···π interactions .

- Applications: Phosphinoyl derivatives are explored as enzyme inhibitors and antigen mimics .

4-(3-Pyrrolidinyl)benzoic Acid

- Substituent : A pyrrolidine ring (saturated five-membered amine) replaces the pyridine-propoxy group.

- Properties : The saturated amine enhances solubility in polar solvents compared to the aromatic pyridine.

- Biological Relevance : Pyrrolidine derivatives are common in drug design due to their conformational rigidity and bioavailability .

Data Tables

Table 1: Structural and Hydrogen Bonding Comparison

Key Research Findings

- Substituent Impact on Geometry: Bulky groups (e.g., diethoxyphosphinoyl) introduce larger dihedral angles, altering crystal packing . Flexible linkers (e.g., propoxy) balance rigidity and solubility for biomedical applications .

- Hydrogen Bonding: All benzoic acid derivatives form O–H···O dimers, but additional interactions (C–H···π) enhance stability in phosphinoyl derivatives .

- Biological Relevance: Pyridine and anilino substituents enable targeted enzyme inhibition, while phosphinoyl groups expand utility in catalytic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-pyridin-4-ylpropoxy)benzoic acid, and how can reaction efficiency be optimized?

- Methodology :

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling or Ullmann reactions to attach the pyridine moiety to the benzoic acid core. For Suzuki-Miyaura, employ Pd catalysts (e.g., Pd(PPh₃)₄) and optimize ligand/base combinations (e.g., K₂CO₃ in DMF/H₂O) .

- Propoxy Linker Introduction : Use nucleophilic substitution (e.g., 3-chloropropanol with pyridine-4-ol under basic conditions) followed by oxidation to form the benzoic acid group .

- Monitoring : Track reaction progress via TLC (silica gel, UV detection) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Yield optimization may require inert atmosphere (N₂/Ar) and controlled temperature (80–120°C) .

Q. How should researchers characterize the purity and structural integrity of 4-(3-pyridin-4-ylpropoxy)benzoic acid?

- Analytical Techniques :

- NMR Spectroscopy : Confirm connectivity using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃). Key signals: aromatic protons (δ 7.5–8.5 ppm), propoxy methylene (δ 3.5–4.5 ppm), and carboxylic acid (δ ~12 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .

- HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm .

Q. What are the key functional groups influencing the compound’s reactivity and bioactivity?

- Critical Groups :

- Benzoic Acid : Enables hydrogen bonding and salt formation (e.g., with basic residues in proteins).

- Pyridine Ring : Participates in π-π stacking and metal coordination (e.g., with heme iron in cytochrome P450 enzymes).

- Propoxy Linker : Modifies spatial orientation and solubility .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of 4-(3-pyridin-4-ylpropoxy)benzoic acid?

- Crystallography Workflow :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis. Validate with R-factors (R₁ < 0.05) and residual electron density maps .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Troubleshooting :

- Assay Conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO tolerance <1%).

- Purity Verification : Re-test compound batches with orthogonal methods (e.g., NMR vs. HPLC).

- Orthogonal Assays : Validate enzyme inhibition (e.g., cytochrome P450) using fluorometric and radiometric assays .

Q. How does 4-(3-pyridin-4-ylpropoxy)benzoic acid interact with cytochrome P450 enzymes, and what methods study these interactions?

- Mechanistic Studies :

- Binding Assays : Use UV-vis spectroscopy to monitor Type II spectral shifts (λ ~425 nm) indicative of pyridine-heme iron coordination .

- Crystallography : Co-crystallize with CYP isoforms (e.g., CYP3A4) to resolve binding modes (SHELX refinement recommended) .

- Molecular Docking : Apply AutoDock Vina with force fields (e.g., AMBER) to predict binding affinities and orientations .

Q. How can researchers design analogs to improve target specificity and reduce off-target effects?

- SAR Strategies :

- Substituent Modulation : Replace pyridin-4-yl with pyridin-3-yl or introduce electron-withdrawing groups (e.g., -CF₃) to alter π-stacking.

- Linker Optimization : Vary propoxy chain length (C2–C4) or incorporate rigid spacers (e.g., propargyl) .

- Data Table :

| Analog Modification | Impact on Activity | Reference |

|---|---|---|

| Pyridin-3-yl substitution | Reduced CYP2D6 binding | |

| CF₃ at pyridine C5 | Enhanced metabolic stability |

Q. What are the solubility challenges of this compound, and how can they be mitigated?

- Solutions :

- Co-Solvents : Use DMSO/water mixtures (<10% DMSO) for in vitro assays.

- Salt Formation : Prepare sodium or potassium salts via NaOH/KOH titration (pH 7–8) .

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.